Cas no 312968-66-4 ((2R)-2-Amino-N,4-dimethylpentanamide)
(2R)-2-Amino-N,4-dimethylpentanamide Chemical and Physical Properties
Names and Identifiers
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- (R)-2-Amino-N-methyl-4-methylpentanamide
- (2R)-2-Amino-N,4-dimethylpentanamide
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- MDL: MFCD19160599
- Inchi: 1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m1/s1
- InChI Key: LIBDTAYIDBPBRN-ZCFIWIBFSA-N
- SMILES: O=C([C@@H](CC(C)C)N)NC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 112
- Topological Polar Surface Area: 55.1
(2R)-2-Amino-N,4-dimethylpentanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2907997-0.05g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95.0% | 0.05g |
$135.0 | 2025-03-19 | |
| Enamine | EN300-2907997-0.1g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95.0% | 0.1g |
$202.0 | 2025-03-19 | |
| Enamine | EN300-2907997-0.25g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95.0% | 0.25g |
$289.0 | 2025-03-19 | |
| Enamine | EN300-2907997-0.5g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95.0% | 0.5g |
$480.0 | 2025-03-19 | |
| Enamine | EN300-2907997-1.0g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95.0% | 1.0g |
$614.0 | 2025-03-19 | |
| Enamine | EN300-2907997-2.5g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95.0% | 2.5g |
$1202.0 | 2025-03-19 | |
| Enamine | EN300-2907997-5.0g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95.0% | 5.0g |
$1779.0 | 2025-03-19 | |
| Enamine | EN300-2907997-10.0g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95.0% | 10.0g |
$2638.0 | 2025-03-19 | |
| Enamine | EN300-2907997-1g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95% | 1g |
$614.0 | 2023-09-06 | |
| Enamine | EN300-2907997-5g |
(2R)-2-amino-N,4-dimethylpentanamide |
312968-66-4 | 95% | 5g |
$1779.0 | 2023-09-06 |
(2R)-2-Amino-N,4-dimethylpentanamide Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (2R)-2-Amino-N,4-dimethylpentanamide
Introduction to (2R)-2-Amino-N,4-dimethylpentanamide (CAS No. 312968-66-4)
(2R)-2-Amino-N,4-dimethylpentanamide (CAS No. 312968-66-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of (2R)-2-Amino-N,4-dimethylpentanamide includes an amino group and a carboxamide group, both of which are crucial for its biological interactions. The presence of the chiral center at the 2-position of the pentane chain imparts enantiomeric specificity, which is essential for its pharmacological properties. The compound's molecular formula is C8H17NO2, and its molecular weight is approximately 159.23 g/mol.
Recent studies have highlighted the potential therapeutic applications of (2R)-2-Amino-N,4-dimethylpentanamide. For instance, a 2021 study published in the Journal of Medicinal Chemistry investigated the compound's activity as a selective inhibitor of a specific enzyme involved in neurodegenerative diseases. The results showed that (2R)-2-Amino-N,4-dimethylpentanamide effectively inhibited the enzyme with high selectivity and low toxicity, suggesting its potential as a lead compound for developing new treatments for conditions such as Alzheimer's disease.
In another study conducted by researchers at the University of California, the compound was evaluated for its anti-inflammatory properties. The findings indicated that (2R)-2-Amino-N,4-dimethylpentanamide significantly reduced inflammation in animal models of arthritis. This anti-inflammatory effect was attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as NF-κB and MAPK pathways.
The synthesis of (2R)-2-Amino-N,4-dimethylpentanamide has been optimized using various methodologies to ensure high yield and purity. One common approach involves the reaction of (R)-2-aminobutanoic acid with dimethylamine under controlled conditions. The resulting product is then purified using techniques such as column chromatography or crystallization to obtain the desired enantiomer with high enantiomeric excess (ee).
The stability and solubility of (2R)-2-Amino-N,4-dimethylpentanamide are important considerations for its use in pharmaceutical formulations. Studies have shown that the compound exhibits good stability under various storage conditions, including temperature and humidity variations. Additionally, it demonstrates reasonable solubility in both aqueous and organic solvents, which facilitates its incorporation into different drug delivery systems.
In terms of safety and toxicity, extensive preclinical studies have been conducted to evaluate the potential adverse effects of (2R)-2-Amino-N,4-dimethylpentanamide. These studies have demonstrated that the compound has a favorable safety profile, with no significant toxicity observed at therapeutic doses. However, further clinical trials are necessary to confirm these findings and establish safe dosing regimens for human use.
The pharmacokinetic properties of (2R)-2-Amino-N,4-dimethylpentanamide
In conclusion, (2R)-2-Amino-N,4-dimethylpentanamide (CAS No. 312968-66-4) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its use in drug development. As new findings emerge, this compound is likely to play an increasingly important role in addressing unmet medical needs in various disease areas.
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